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molecular formula C10H8FN B2535879 8-Fluoro-4-methylquinoline CAS No. 31698-56-3

8-Fluoro-4-methylquinoline

Cat. No. B2535879
M. Wt: 161.179
InChI Key: VIEPPTLGGQIVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365066B2

Procedure details

Add H2SO4 (14.4 mL, 270 mmol) to a solution of 2-fluoroaniline (20.0 g, 180 mmol) in 1,4-dioxane (1 L) at room temperature. Heat the mixture to reflux and add methyl vinyl ketone (19.5 mL, 270 mmol) in 1,4-dioxane (50 mL) dropwise over 3 hours. Continue to heat for 1 hour after the addition, then remove the solvent under vacuum. Dissolve the residue in water (100 mL), neutralize with Na2CO3 and extract with CH2Cl2. Wash the combined organic extracts with water and brine, dry with anhydrous Na2SO4 and filter the mixture. Concentrate the filtrate; chromatograph the residue with silica gel (elute with 20% EtOAc in hexanes) to give the title compound 12 g (41%) as a yellowish solid.
Name
Quantity
14.4 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
19.5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[F:6][C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9].[CH:14]([C:16]([CH3:18])=O)=[CH2:15]>O1CCOCC1>[F:6][C:7]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:8]=1[N:9]=[CH:15][CH:14]=[C:16]2[CH3:18]

Inputs

Step One
Name
Quantity
14.4 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
1 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
19.5 mL
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Continue to heat for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
after the addition
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extract with CH2Cl2
WASH
Type
WASH
Details
Wash the combined organic extracts with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filter the mixture
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2C(=CC=NC12)C
Measurements
Type Value Analysis
AMOUNT: MASS 12 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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